molecular formula C23H24N4 B14337288 1,5-Pentanediamine, N,N-di-4-quinolinyl- CAS No. 104772-00-1

1,5-Pentanediamine, N,N-di-4-quinolinyl-

Cat. No.: B14337288
CAS No.: 104772-00-1
M. Wt: 356.5 g/mol
InChI Key: WTEQYWCGKHXBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Pentanediamine, N,N-di-4-quinolinyl- is a chemical compound with a complex structure that includes both a pentanediamine backbone and quinoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Pentanediamine, N,N-di-4-quinolinyl- typically involves the reaction of 1,5-pentanediamine with quinoline derivatives under specific conditions. One common method includes the use of quinoline-4-carboxylic acid, which reacts with 1,5-pentanediamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Pentanediamine, N,N-di-4-quinolinyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Pentanediamine, N,N-di-4-quinolinyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of quinoline groups.

    Medicine: Studied for its potential use in drug development, particularly in the design of antimalarial and anticancer agents.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Pentanediamine, N,N-di-4-quinolinyl- involves its interaction with biological molecules. The quinoline groups can intercalate with DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of antimalarial and anticancer drugs. The compound can also inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Pentanediamine, N,N-di-4-quinolinyl- is unique due to its combination of a pentanediamine backbone and quinoline groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Q & A

Basic Research Questions

Q. How can the crystal structure of 1,5-pentanediamine complexes be determined experimentally?

X-ray diffraction (XRD) is the primary method for resolving crystal structures. For 1,5-pentanediamine complexes, single crystals are grown via slow evaporation at room temperature, often protected with a Perfluoropolyether coating to prevent hygroscopic damage. Hydrogen bonding networks and coordination geometries (e.g., octahedral distortions in [TeCl₆]²⁻ complexes) are analyzed using atomic coordinates and displacement parameters. Bond lengths (e.g., Te–Cl: 2.451–2.623 Å) and angles (near 90° or 180°) are compared to literature values to validate structural integrity .

Q. What methodologies assess the thermal stability of 1,5-pentanediamine derivatives?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study thermal behavior. For example, a 1,5-pentanediamine adipate dihydrate shows weight loss at 341.71 K (dehydration) and 420 K (decomposition), with DSC peaks correlating to phase transitions. These methods inform material stability and decomposition pathways for applications like polymer synthesis .

Q. What are critical factors in biosynthesizing 1,5-pentanediamine using engineered bacteria?

Recombinant Corynebacterium glutamicum strains are constructed via one-step gene editing to optimize metabolic pathways. Key considerations include promoter strength for enzyme expression (e.g., lysine decarboxylase), substrate uptake efficiency, and pH regulation to mitigate cytotoxicity. Yield improvements rely on balancing precursor availability and byproduct suppression .

Q. What safety protocols are essential for handling 1,5-pentanediamine?

As a Category 6.1 toxicant, it requires strict controls:

  • Use fume hoods to avoid inhalation (CAS 462-94-2).
  • Wear nitrile gloves and lab coats to prevent dermal exposure.
  • Store in airtight containers away from oxidizers. Emergency protocols include immediate rinsing for skin contact and activated charcoal for ingestion .

Advanced Research Questions

Q. How does 1,5-pentanediamine modulate the properties of biodegradable poly(ester amides)?

Copolymers incorporating 1,5-pentanediamine and odd-chain diamines (e.g., 1,3-pentanediamine) exhibit tunable crystallinity and glass transition temperatures. Higher diamine ratios slow molecular weight growth due to reduced monomer mobility, as shown by gel permeation chromatography (GPC). Biodegradability is enhanced in amorphous regions, making these materials suitable for bioabsorbable sutures .

Q. What role does 1,5-pentanediamine play in aluminophosphate synthesis?

As a structure-directing agent, it templates pore formation in aluminophosphate frameworks. Its linear diamine structure promotes nucleation of large-pore crystals in reaction mixtures containing Al and P precursors. This contrasts with bulkier agents, which hinder pore development. The mechanism involves hydrogen bonding between amine groups and inorganic clusters .

Q. How can ionic liquids (ILs) optimize 1,5-pentanediamine extraction from aqueous solutions?

COSMO-RS simulations predict IL efficacy based on σ-profiles and activity coefficients. For example, imidazolium-based ILs with alkyl sulfate anions show high selectivity due to strong hydrogen bonding with 1,5-pentanediamine. Experimental validation involves liquid-liquid extraction trials at varying pH and temperature, followed by HPLC quantification .

Q. How to resolve contradictions in molecular weight data during polymerization?

Discrepancies between FTIR (indicating high reactivity) and GPC (showing slow growth) for N,N'-bis(chloroacetyl)-1,5-pentanediamine polymers arise from agitation-induced chain entanglement. Scaling reactions to pilot plants with controlled stirring rates improves reproducibility. Kinetic modeling further clarifies monomer conversion rates .

Q. What advantages does 1,5-pentanediamine offer over hexamethylenediamine in polyamide synthesis?

As a bio-based C5 diamine, it enables shorter polymer chains with comparable mechanical strength and enhanced biodegradability. Its odd carbon chain disrupts crystallinity, reducing melting points (e.g., ~180°C for PA5X vs. ~265°C for PA66). Lifecycle assessments highlight lower energy inputs in microbial production vs. petrochemical routes .

Properties

CAS No.

104772-00-1

Molecular Formula

C23H24N4

Molecular Weight

356.5 g/mol

IUPAC Name

N,N'-di(quinolin-4-yl)pentane-1,5-diamine

InChI

InChI=1S/C23H24N4/c1(6-14-24-22-12-16-26-20-10-4-2-8-18(20)22)7-15-25-23-13-17-27-21-11-5-3-9-19(21)23/h2-5,8-13,16-17H,1,6-7,14-15H2,(H,24,26)(H,25,27)

InChI Key

WTEQYWCGKHXBEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NCCCCCNC3=CC=NC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.